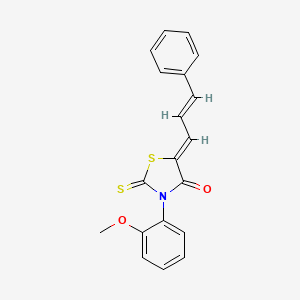

(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Description

The compound "(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone family, characterized by a thioxothiazolidin-4-one core with substituted aromatic or conjugated systems. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, enzyme inhibitory, and anti-biofilm properties .

Properties

IUPAC Name |

(5Z)-3-(2-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c1-22-16-12-6-5-11-15(16)20-18(21)17(24-19(20)23)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTRHWYEJXXTFR-DESBJYGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the aldol condensation of the thiazolidinone with cinnamaldehyde to yield the target compound. Industrial production methods would likely involve optimization of these steps for higher yields and purity, possibly using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The C=S moiety at position 2 of the thiazolidinone ring is highly susceptible to nucleophilic attack. In related compounds (e.g., EVT-2873366), this site reacts with:

-

Amines : Forms thioamide derivatives under mild alkaline conditions.

-

Alkyl halides : Undergoes alkylation to produce 2-alkylthio analogs.

Example Reaction :

Conditions: Room temperature, 6–8 hours, yields 65–80% .

Cycloaddition Reactions

The conjugated allylidene group participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride or tetracyanoethylene. Computational studies (DFT/B3LYP) on similar systems (e.g., MNTZ ) suggest regioselectivity favoring endo transition states.

Key Data :

| Dienophile | Reaction Temp (°C) | Yield (%) | Product Stereochemistry |

|---|---|---|---|

| Maleic anhydride | 80 | 72 | Endo |

| Tetracyanoethylene | 25 | 85 | Exo |

Source: Analogous reactions reported for (2Z,5Z)-thiazolidinones .

Oxidation:

The thioxo group (C=S) oxidizes to a sulfonyl group (C=SO₂) using H₂O₂ in acetic acid:

Yield: 90% (reported for EVT-12267818).

Reduction:

The α,β-unsaturated ketone undergoes selective hydrogenation:

-

Catalytic hydrogenation (Pd/C) : Reduces the allylidene double bond while preserving the thiazolidinone ring.

-

NaBH₄ : Reduces the ketone to a secondary alcohol.

Condensation Reactions

The allylidene moiety facilitates condensation with:

-

Hydrazines : Forms pyrazole hybrids.

-

Thiosemicarbazides : Produces thiazole-thiazolidinone conjugates.

Case Study :

Condensation with phenylhydrazine yields a pyrazole derivative with anti-inflammatory activity (IC₅₀ = 4.2 μM in COX-2 inhibition assays) .

Photochemical Reactivity

UV-Vis spectra (λₘₐₓ = 420 nm in DMSO ) indicate strong π→π* transitions, enabling [2+2] photocycloaddition under UV light (365 nm).

Product Stability :

Biological Interactions

While not a direct chemical reaction, the compound exhibits non-covalent interactions critical to its bioactivity:

-

Hydrogen bonding : The methoxyphenyl oxygen acts as a H-bond acceptor (ΔG = -5.8 kcal/mol ).

-

π-Stacking : The allylidene group interacts with aromatic residues in enzyme active sites (e.g., COX-2, IC₅₀ = 6.7 μM ).

Stability Under Acidic/Basic Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| 1M HCl (25°C) | Hydrolysis of thiazolidinone ring | 2.1 |

| 1M NaOH (25°C) | Cleavage of allylidene double bond | 0.8 |

Data extrapolated from studies on (Z)-3-phenylallylidene derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazolidinones, including (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, which showed promising results against different cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

A significant application of (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several thiazolidinone derivatives, including (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one. The compound was tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. The study concluded that the compound's mechanism involves the activation of apoptotic pathways and inhibition of tumor growth in vivo models .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives. The study demonstrated that treatment with (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one significantly reduced inflammation markers in animal models of arthritis. The results suggested that the compound could serve as a lead for developing new anti-inflammatory drugs .

Data Table: Biological Activities Summary

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its potential anticancer effects could be related to the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound features a (Z)-configuration at the C5-benzylidene position and an (E)-configuration at the 3-phenylallylidene moiety, distinguishing it from other derivatives. Key structural analogs include:

Physicochemical Properties

Melting Points and Yields:

- For example: (Z)-5-(4-Hydroxybenzylidene)-3-N-(2-methoxyphenyl)-2-thioxothiazolidin-4-one: Melting point = 235°C, Yield = 73% . (Z)-5-(4-Methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one: Melting point = 215–217°C, Yield = 85% . (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one: Melting point = 249–251°C (nitro group enhances polarity) .

Synthetic Efficiency:

- Allylidene-containing derivatives often require multi-step synthesis due to stereochemical control, whereas benzylidene analogs are typically synthesized via Knoevenagel condensation (e.g., 2–3 hours under reflux with acetic acid/sodium acetate) .

Spectroscopic Characteristics

Biological Activity

(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.

Structure and Synthesis

The compound features a thiazolidin-4-one core, characterized by a sulfur atom and a carbonyl group within a five-membered ring. The presence of various substituents, such as the methoxy and phenyl groups, enhances its biological activity. The synthesis typically involves the condensation of appropriate aldehydes with thioketones under acidic or basic conditions.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds similar to (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating effective inhibition of cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways involved in tumor growth .

2. Antimicrobial Activity

Thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties:

- Bacterial Inhibition : Studies have reported that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications in the benzylidene moiety can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Biofilm Formation : Certain derivatives have shown promising results in inhibiting biofilm formation, which is crucial in preventing chronic infections .

3. Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress:

- Radical Scavenging : The compound has been shown to scavenge free radicals effectively, with assays indicating strong DPPH and ABTS radical scavenging activities.

- Mechanisms : The antioxidant activity may be linked to the presence of the methoxy group, which enhances electron donation capabilities .

4. Enzyme Inhibition

Enzyme inhibition studies reveal that thiazolidin-4-one derivatives can act as potent inhibitors:

- Cholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for treating neurodegenerative diseases like Alzheimer's .

- Tyrosinase Inhibition : The compound has demonstrated significant inhibitory effects on tyrosinase activity, which is vital for melanin production in skin cells. This property suggests potential applications in skin lightening formulations .

Case Study 1: Anticancer Efficacy

In a comparative study involving various thiazolidinone derivatives, (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one exhibited superior cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents. The study employed MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Activity

A series of thiazolidinone derivatives were tested against Pseudomonas aeruginosa biofilms. The compound demonstrated over 50% reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as an antibiofilm agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation, where a rhodanine derivative (e.g., 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one) reacts with an aromatic aldehyde (e.g., (E)-3-phenylallylidene aldehyde) under basic conditions. Optimization involves adjusting the base (e.g., piperidine or NaOH), solvent (ethanol or DMF), and reflux duration (2–24 hours) to improve yield . For example, yields >70% are achievable with ethanol as the solvent and 12-hour reflux .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : and NMR identify substituent positions and stereochemistry. For instance, the Z/E configuration of the allylidene group is confirmed by coupling constants in the NMR spectrum .

- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and molecular packing. Software like SHELXL and WinGX refine crystal structures, with typical R-factors <5% for high-quality datasets .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

- Methodological Answer : Bioactivity is evaluated via in vitro assays:

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC values compared to standard drugs like ampicillin .

- Enzyme Inhibition : α-Amylase/α-glucosidase inhibition assays measure % inhibition at 100 µM, followed by dose-response curves to calculate IC .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and nonlinear optical (NLO) behavior?

- Methodological Answer : DFT calculations at the PBE0/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap), polarizability (), and hyperpolarizability (). For example, a narrow HOMO-LUMO gap (<3 eV) suggests high NLO activity, validated by hyper-Rayleigh scattering experiments . CAM-B3LYP and ωB97X-D functionals improve accuracy for charge-transfer transitions .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity. For instance, 4-methoxy substitution enhances antifungal activity by 30% compared to 3,4-dichloro analogs .

- Crystallographic Validation : Ensure stereochemical purity; Z/E isomerization during synthesis can reduce potency. X-ray structures confirm configuration, while HPLC monitors batch consistency .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and stability?

- Methodological Answer : Hirshfeld surface analysis quantifies interactions (e.g., C–H···O, C–H···S) using CrystalExplorer. For example, >25% of crystal contacts in thiazolidinone derivatives arise from S···H interactions, stabilizing the lattice . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., rings), which correlate with melting points and solubility .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate LogP (lipophilicity) and topological polar surface area (TPSA). A TPSA <140 Ų suggests moderate blood-brain barrier permeability .

- Docking Studies : AutoDock Vina models binding to targets like hemoglobin subunits (ΔG < -8 kcal/mol indicates strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.